molecular formula C11H19NO3 B2953617 exo-4-Hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester CAS No. 1523530-69-9

exo-4-Hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester

Cat. No.: B2953617
CAS No.: 1523530-69-9
M. Wt: 213.277
InChI Key: XTEBUCCBQRIZOA-DJLDLDEBSA-N
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Description

“exo-4-Hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C11H19NO3 . It is also known by its synonyms: “(1S,4R,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate” and "tert-butyl (1S,4R,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate" .

Scientific Research Applications

Liquid Crystalline Compounds and Polymer Synthesis

Research into novel liquid crystalline compounds containing bicyclo[3.1.0]hexane core units shows that such structures, including derivatives of exo-4-Hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester, can significantly impact the liquid crystalline properties of materials. These compounds exhibit lower transition temperatures and comparable dielectric and optical anisotropies to known compounds with cyclohexane fragments, despite a generally poorer mesogenic potential (Kozhushkov et al., 2004).

Asymmetric Synthesis and Catalysis

The synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids demonstrates the use of this compound in the production of glutamic acid analogues. This showcases its role in the development of novel asymmetric synthesis methodologies (Hart & Rapoport, 1999).

Block Copolymer Scaffolds

The preparation of TEMPO-containing polynorbornene block copolymers via ROMP, utilizing derivatives similar to this compound, outlines its utility in creating novel materials. These materials are useful as scaffolds in sol/gel processes, indicating applications in materials science and engineering (Kir et al., 2010).

Aza-Diels-Alder Reactions in Aqueous Solution

Utilizing the compound in Aza-Diels-Alder reactions for the asymmetric synthesis of bicyclic amino acid derivatives highlights its significance in organic synthesis, particularly for the creation of novel organic compounds with potential pharmacological applications (Waldmann & Braun, 1991).

Enantioselective Catalysis

Research into new 1,3-amino alcohols derived from ketopinic acid, including the utilization of this compound, underscores its role in catalytic enantioselective reduction of prochiral ketones. This indicates its potential in the synthesis of chirally pure compounds, a crucial aspect of pharmaceutical manufacturing (Li et al., 1999).

Properties

IUPAC Name

tert-butyl (1S,4R,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(13)9(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEBUCCBQRIZOA-DJLDLDEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1C(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1[C@@H](CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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